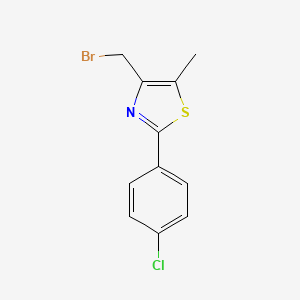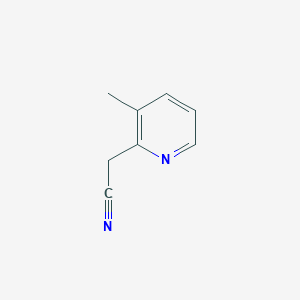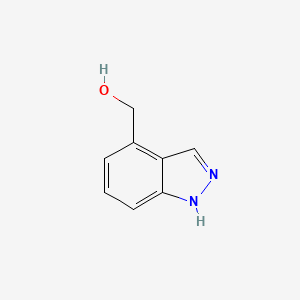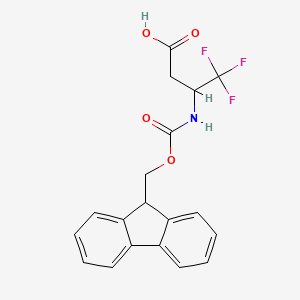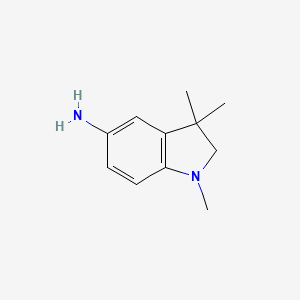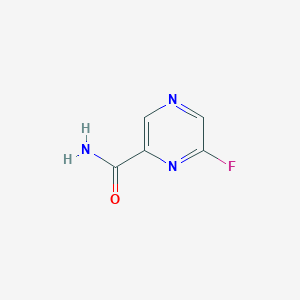
2-Bromo-6-(thiophen-3-yl)pyridine
説明
Synthesis Analysis
The synthesis of various pyridine derivatives, including those with thiophene moieties, has been explored in several studies. For instance, the synthesis of thieno[2,3-b]pyridines and related compounds was achieved through reactions involving sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate, with the structures of the new compounds confirmed by elemental analysis, spectral data, and alternative synthesis methods . Another study reported the efficient synthesis of alternating 2,6-linked pyridine-thiophene oligomers, which were found to be brightly luminescent and exhibited interesting electrochemical properties . Additionally, carbon-carbon coupling techniques were employed to synthesize novel pyridine derivatives, which were characterized using XRD and spectroscopic techniques and investigated using density functional theory (DFT) . A variety of 6-thiophen-2-ylthiazolo[2,3-a]pyridine derivatives were prepared via the reaction of 2-functionally substituted methyl-2-thiazolin-4-one with cyanomethylenethiophen-2-yl derivatives .
Molecular Structure Analysis
The molecular structure of various pyridine derivatives has been elucidated using different techniques. For example, the crystal structure of 2-(2-bromophenyl)-4-(1H-indol-3-yl)-6-(thiophen-2-yl)pyridine-3-carbonitrile was determined, revealing dihedral angles between the planes of the pyridine ring and the attached rings . Similarly, the structure of 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine was confirmed by single-crystal X-ray structure determination, and DFT calculations were performed to analyze the frontier orbital energy and atomic net charges . The crystal structure of diethyl 4-(4-bromophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate was also reported, with the thieno[2,3-b]pyridine moiety being planar .
Chemical Reactions Analysis
The chemical reactivity and potential applications of pyridine derivatives have been a subject of interest. The study of 2,6-linked pyridine-thiophene oligomers suggested that these compounds could serve as potential n-type materials due to their electronic properties . The bioactivity of certain pyridine derivatives was confirmed through experimental activity against bacteria and fungus, and their chemical reactivity was indicated by mapping molecular electrostatic potential (MEP) over the stabilized geometries . The synthesis of 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile involved condensation reactions, and the compound's structure was characterized by various spectroscopic methods and X-ray single crystal analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives have been systematically evaluated. The optical and electrochemical properties of pyridine-thiophene oligomers were assessed, revealing that the longer oligomers have reduction potentials similar to those of less defined pyridine-thiophene polymers . The nonlinear optical properties of certain pyridine derivatives were computed and found to be greater than the value of urea due to the conjugation effect . The crystal structure of various compounds provided insights into the intermolecular and intramolecular interactions that stabilize the structures, such as hydrogen bonding and (\pi)-(\pi) stacking .
科学的研究の応用
Synthesis and Applications in Medicinal Chemistry
- 2-Bromo-6-(thiophen-3-yl)pyridine has been utilized in the synthesis of novel pyrimidine derivatives, which demonstrated significant analgesic activity and were evaluated for their acute-ulcerogenic activity. These derivatives, like compound 6aP, 6aM, 6cM, 6iM, and 6jM, showed considerable potential in analgesic applications (Chaudhary et al., 2012).
Use in Heterocyclic Synthesis
- It is involved in the preparation of various heterocyclic compounds. For instance, it was used in synthesizing pyrimidine-2-thiol derivatives, which have been studied for their antioxidant and anti-inflammatory properties, showcasing the versatility of 2-Bromo-6-(thiophen-3-yl)pyridine in creating biologically active molecules (Shehab et al., 2018).
Role in Molecular Dynamics and DFT Studies
- This compound has been referenced in studies focusing on molecular dynamics and density functional theory (DFT), particularly in research on corrosion inhibitors. The electronic properties of pyridine derivatives, including those similar to 2-Bromo-6-(thiophen-3-yl)pyridine, have been analyzed to understand their interaction with metallic surfaces, demonstrating its significance in material science and corrosion research (Saady et al., 2020).
Contribution to Antimicrobial Research
- Research has shown that derivatives of 2-Bromo-6-(thiophen-3-yl)pyridine exhibit antibacterial activity. For instance, certain pyrimidine derivatives synthesized from this compound were evaluated for their antimicrobial effectiveness against various bacterial strains, indicating its potential in developing new antibacterial agents (Bogdanowicz et al., 2013).
Safety And Hazards
While specific safety and hazard information for “2-Bromo-6-(thiophen-3-yl)pyridine” is not available in the literature, general safety measures for handling similar compounds include avoiding all personal contact, including inhalation, wearing protective clothing when risk of exposure occurs, using in a well-ventilated area, avoiding contact with moisture, and keeping containers securely sealed when not in use .
将来の方向性
Thiophene-based analogs, including “2-Bromo-6-(thiophen-3-yl)pyridine”, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future direction in this field could involve further exploration of the biological activities and potential therapeutic applications of these compounds.
特性
IUPAC Name |
2-bromo-6-thiophen-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNS/c10-9-3-1-2-8(11-9)7-4-5-12-6-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPMQIYFGZTIAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623308 | |
| Record name | 2-Bromo-6-(thiophen-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(thiophen-3-yl)pyridine | |
CAS RN |
463337-00-0 | |
| Record name | 2-Bromo-6-(thiophen-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

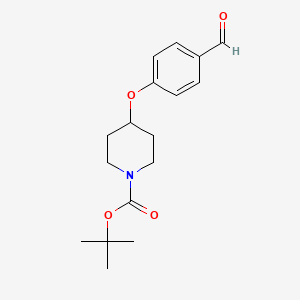
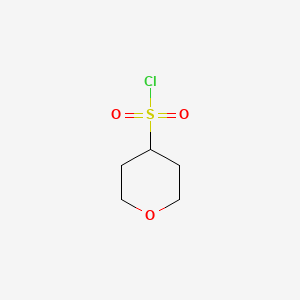
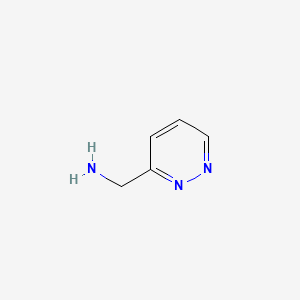
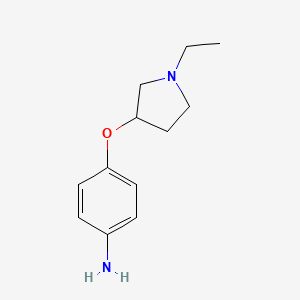

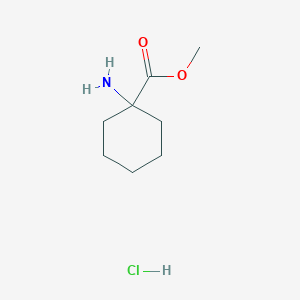
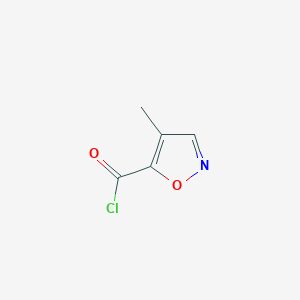
![tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1322598.png)
